[1-(2-Thienyl)cyclopropyl]amine hydrochloride
CAS No.: 1332530-75-2
Cat. No.: VC4934126
Molecular Formula: C7H10ClNS
Molecular Weight: 175.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332530-75-2 |
|---|---|
| Molecular Formula | C7H10ClNS |
| Molecular Weight | 175.67 |
| IUPAC Name | 1-thiophen-2-ylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H9NS.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H |
| Standard InChI Key | DJVDHVREGLEAKF-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CS2)N.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, reflecting its cyclopropane backbone substituted with a thienyl group at the 1-position and an amine functional group, which is protonated as a hydrochloride salt . Its molecular formula is C₇H₁₀ClNS, with a molecular weight of 175.67 g/mol .
Structural Features
The molecule consists of:
-
A cyclopropane ring, introducing significant ring strain and conformational rigidity.
-
A thiophene (2-thienyl) group, contributing aromaticity and electronic diversity.
-
A primary amine group, rendered water-soluble via hydrochloride salt formation.
The SMILES notation for the free base is C1CC1(N)C2=CC=CS2, with the hydrochloride form represented as C1CC1(N)C2=CC=CS2.Cl .
Synthesis and Production
General Synthetic Strategies
While no explicit synthesis of [1-(2-thienyl)cyclopropyl]amine hydrochloride is detailed in the provided sources, analogous cyclopropylamine hydrochlorides are synthesized via Curtius degradation or lithiation-carboxylation pathways. For example, (1-cyclopropyl)cyclopropylamine hydrochloride is produced through a multi-step process involving bromocyclopropane intermediates, carboxylation with tert-butyllithium, and subsequent Curtius degradation to form the amine .
Key Reaction Steps (Adapted from Similar Compounds)
-
Lithiation-Carboxylation:
-
Curtius Degradation:
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Cyclopropylamines generally show moderate stability but may decompose under acidic or oxidative conditions.
Acidity and Basicity
The pKa of the amine group is critical for its reactivity. While direct data for this compound is unavailable, aliphatic primary amines typically have pKa values between 9.5–10.5 (free base) . Protonation with HCl shifts the equilibrium, rendering the compound ionic and less volatile.
Applications and Research Significance
Pharmaceutical Intermediates
Cyclopropylamine derivatives are pivotal in drug discovery, serving as precursors for:
-
Kinase inhibitors: The rigid cyclopropane scaffold mimics peptide bonds, enhancing target binding.
-
Antidepressants: Amine functionalities interact with neurotransmitter transporters.
Material Science
The thienyl group’s conjugated π-system could enable applications in organic electronics, such as conductive polymers or light-emitting diodes (LEDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume